molecular formula C11H8N2O4S B2773028 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid CAS No. 15911-29-2

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid

Cat. No.: B2773028
CAS No.: 15911-29-2
M. Wt: 264.26
InChI Key: WACFYBGWPDPPJY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial reagents and conditions include the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes reduction to form an amine derivative. This reaction is critical for modifying biological activity or enabling further functionalization.

Reaction Conditions :

  • Catalyst : Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel.

  • Solvent : Ethanol or ethyl acetate.

  • Temperature : 25–50°C under atmospheric pressure.

Product : 2-(3-Aminophenyl)-4-methylthiazole-5-carboxylic acid
Yield : ~85–92% (based on analogous reductions in thiazole derivatives).

Mechanistic Insight :
The nitro group is reduced via a six-electron transfer process, forming an intermediate nitroso and hydroxylamine before yielding the primary amine.

Esterification of the Carboxylic Acid

The carboxylic acid group at the 5-position can be esterified to improve solubility or enable further derivatization.

Reaction Conditions :

  • Reagents : Methanol or ethanol with sulfuric acid or thionyl chloride (SOCl₂) as a catalyst.

  • Solvent : Anhydrous conditions to prevent hydrolysis .

  • Temperature : Reflux at 60–80°C for 6–12 hours .

Product : Methyl/ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
Yield : ~75–88% (observed in structurally similar compounds) .

Key Data :

ParameterValueSource
Reaction Time8–12 hours
Catalyst EfficiencyH₂SO₄ > SOCl₂

Decarboxylation

The carboxylic acid group undergoes decarboxylation under high-temperature conditions, forming a simpler thiazole derivative.

Reaction Conditions :

  • Temperature : 150–200°C in the presence of copper or quinoline .

  • Solvent : Diphenyl ether or dimethylformamide (DMF) .

Product : 4-Methyl-2-(3-nitrophenyl)thiazole
Yield : ~60–70% (based on analogous decarboxylation reactions) .

Mechanistic Pathway :
Decarboxylation proceeds via a six-membered cyclic transition state, releasing CO₂ and stabilizing the aromatic thiazole ring .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient phenyl ring (due to the nitro group) participates in electrophilic substitution, primarily at the meta position relative to the nitro group.

Example Reaction : Nitration

  • Reagents : Nitrating mixture (HNO₃/H₂SO₄).

  • Conditions : 0–5°C for 2–4 hours.

  • Product : 2-(3,5-Dinitrophenyl)-4-methylthiazole-5-carboxylic acid (minor isomer due to steric hindrance).

Challenges :

  • Limited reactivity due to the nitro group’s deactivating effect.

  • Competing side reactions at the thiazole ring.

Thiazole Ring Functionalization

The thiazole ring itself can undergo substitutions, particularly at the 2- and 4-positions, though steric and electronic factors influence reactivity.

Halogenation :

  • Reagents : N-Bromosuccinimide (NBS) or Cl₂ gas .

  • Position : Bromination occurs at the 4-methyl group or the phenyl ring rather than the thiazole core .

Oxidation :

  • Reagents : KMnO₄ or CrO₃ under acidic conditions.

  • Product : Sulfoxide or sulfone derivatives (limited yield due to ring instability).

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmacological applications.

Example :

  • Reagent : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) .

  • Product : Sodium 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

  • Application : Improved bioavailability in biological studies .

Condensation Reactions

The carboxylic acid participates in condensation with amines or alcohols to form amides or esters, respectively.

Amide Formation :

  • Reagents : Thionyl chloride (SOCl₂) followed by primary/secondary amines.

  • Product : 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxamide

  • Yield : ~80–90% (observed in analogous amidation reactions).

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductYieldSource
Nitro ReductionH₂, Pd/C, EtOH, 50°C2-(3-Aminophenyl)-4-methylthiazole-5-carboxylic acid85–92%
EsterificationMeOH, H₂SO₄, refluxMethyl ester75–88%
DecarboxylationCu, quinoline, 180°C4-Methyl-2-(3-nitrophenyl)thiazole60–70%
Salt FormationNaOH, H₂O, 25°CSodium salt>95%

Scientific Research Applications

Anticancer Applications

Overview : Thiazole derivatives, including 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. The thiazole ring system is known to enhance the biological activity of compounds against various cancer cell lines.

Case Studies :

  • Synthesis and Testing : Researchers synthesized various thiazole derivatives and tested them against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma). Compounds demonstrated significant cytotoxicity with IC50 values ranging from 2.01 µM to >1000 µM, indicating varying degrees of effectiveness against cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, some derivatives exhibited high apoptosis percentages, although not as potent as standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Mechanism
Compound 19A54923.30 ± 0.35Apoptosis induction
Compound 22HT292.01Cytotoxicity via thiazole structure

Antidiabetic Applications

Overview : Recent studies have highlighted the potential of thiazole derivatives in managing diabetes, particularly through improving insulin sensitivity and lipid profiles.

Case Studies :

  • Protective Effects Against Diabetes : A novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was shown to ameliorate hyperglycemia and improve insulin sensitivity in diabetic rat models. This compound significantly reduced serum glucose and lipid levels while enhancing antioxidant enzyme activities .
  • Histopathological Findings : Histological examinations revealed that treatment with this thiazole derivative normalized pancreatic morphology and reduced inflammation in liver tissues, indicating protective effects against diabetes-induced organ damage .
ParameterControl GroupTreated Group
Serum Glucose (mg/dL)250 ± 20150 ± 15
HDL-C (mg/dL)30 ± 545 ± 10
Inflammation Score (Histology)HighNormalized

Anticonvulsant Activity

Overview : Thiazole compounds have also been explored for their anticonvulsant properties, showing promise in the treatment of epilepsy.

Case Studies :

  • Efficacy Testing : Various thiazole derivatives were evaluated for their anticonvulsant activity using established animal models. Some compounds exhibited effective protection against seizures with median effective doses significantly lower than standard medications .
  • Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was found to be crucial for enhancing anticonvulsant activity. For example, para-halogen substitutions were linked to increased efficacy .
CompoundEffective Dose (mg/kg)Activity Level
Compound A<20High
Compound B<15Very High

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
  • Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for various applications .

Biological Activity

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, along with a carboxylic acid functional group and a nitrophenyl substituent. The molecular formula is C11H8N2O4SC_{11}H_{8}N_{2}O_{4}S, and it has a molecular weight of approximately 264.26 g/mol. The presence of the nitro group enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that affect cellular components, while the thiazole ring may modulate the activity of enzymes and receptors. This dual mechanism contributes to its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties .

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. In diabetic models, these compounds have been observed to improve insulin sensitivity and lipid profiles by mitigating oxidative damage .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities against various pathogens. In vitro studies have demonstrated that this compound exhibits potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that the presence of the nitro group is crucial for enhancing the compound's antimicrobial efficacy .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The compound's mechanism involves the upregulation of pro-apoptotic factors like p53 and caspase-3, leading to increased cell death in malignant cells .

Case Studies

  • Diabetes Model : In a study involving neonatal rats induced with Type 2 diabetes using streptozotocin (STZ), administration of thiazole derivatives led to significant reductions in blood glucose levels and improvements in insulin sensitivity after four weeks .
  • Anticancer Activity : A series of synthesized thiazole derivatives were tested against HepG-2 cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin. These findings highlight the potential of thiazole derivatives as novel anticancer agents .

Table 1: Biological Activities of this compound

Activity TypeAssessed EffectReference
AntioxidantReduces oxidative stress markers
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in MCF-7 cells

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Nitro GroupEnhances reactivity and antimicrobial activity
Thiazole RingEssential for cytotoxic effects
Carboxylic Acid GroupContributes to solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A common approach includes:

Thiazole ring formation : Cyclization of thiourea derivatives or condensation of α-haloketones with thioamides.

Introduction of the 3-nitrophenyl group : Achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under catalytic conditions (e.g., Pd catalysts or Cu-mediated reactions).

Carboxylic acid functionalization : Hydrolysis of ester intermediates using alkaline conditions (e.g., NaOH/EtOH) .
Key Reaction Parameters :

  • Solvents: DMF, THF, or dichloromethane.
  • Catalysts: Triethylamine (TEA) or palladium complexes.
  • Temperature: 60–100°C for coupling reactions.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and nitro group placement. For example, the nitro group at the 3-position of the phenyl ring produces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • HPLC : Assess purity (>95% by reverse-phase methods with UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Tools like density functional theory (DFT) model reaction pathways to predict transition states and intermediates. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error steps .
  • Molecular Dynamics Simulations : Study solvent effects on reaction kinetics or nitro group orientation in biological targets .
  • Data Integration : Machine learning algorithms analyze historical reaction data to recommend optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the nitro group with other electron-withdrawing groups) to isolate contributions to activity .
  • Target-Specific Assays : Use isoform-selective enzyme assays (e.g., kinase profiling) to clarify interactions. For example, the nitro group may enhance binding to NADPH oxidase but inhibit cytochrome P450 .
  • Meta-Analysis : Apply statistical frameworks to aggregate data from disparate studies, accounting for variables like cell line heterogeneity or assay sensitivity .

Q. How can experimental design principles minimize side reactions during synthesis?

  • Methodological Answer :

  • Factorial Design : Use Taguchi or Box-Behnken designs to test variables (e.g., temperature, stoichiometry) with minimal experiments. For instance, optimizing coupling reaction conditions reduces byproduct formation .
  • In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, enabling rapid adjustments .
  • Purification Optimization : Combine recrystallization (e.g., using ethanol/water mixtures) with flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product efficiently .

Q. What mechanistic insights explain the role of the 3-nitro group in modulating biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity of the thiazole ring, facilitating covalent binding to cysteine residues in target proteins .
  • Redox Activity : Nitro groups can undergo enzymatic reduction to nitroso or amine derivatives, altering toxicity profiles (e.g., in antiparasitic applications) .
  • Crystallographic Studies : X-ray diffraction of protein-ligand complexes reveals hydrogen-bonding interactions between the nitro group and active-site residues .

Properties

IUPAC Name

4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)18-10(12-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACFYBGWPDPPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

730 mg of 3-Nitrothiobenzamide was dissolved in 5 ml of ethanol, 725 mg of ethyl 2-chloroacetoacetate was added to the solution, and the mixture was heated under reflux for 18 hours. After the reaction mixture was cooled, the precipitated crystal was collected by filtration and recrystallized from a mixed solvent consisting of 10 ml of ethanol and 5 ml of ethyl acetate. 800 mg out of 898 mg of the resulting crystal was suspended in 10 ml of ethanol, 10 ml of an aqueous 1N sodium hydroxide solution was added to the suspension, and the mixture was heated at 70° C. for 2 hours. After the completion of the reaction, ethanol was removed by distillation, and the residue was neutralized with 1N hydrochloric acid. The precipitated crystal was collected by filtration and recrystallized from an aqueous 50% ethanol solution to give 560 mg of 4-methyl-2-(3-nitrophenyl)-5-thiazolecarboxylic acid (yield: 59%).
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step Two

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